Superior Therapeutic Index and Potency vs. First-Generation Pan-CDK Inhibitor Flavopiridol
Dinaciclib was developed to address the narrow therapeutic window and non-selectivity of the first-generation pan-CDK inhibitor flavopiridol (alvocidib). Direct comparative analysis demonstrates that dinaciclib possesses a therapeutic index that is at least 10-fold greater than that of flavopiridol in murine models [1]. In cell-free biochemical assays, dinaciclib inhibits CDK2, CDK5, CDK1, and CDK9 with IC50 values of 1, 1, 3, and 4 nM, respectively [2]. In contrast, flavopiridol exhibits IC50 values against CDK1, CDK2, CDK4, CDK6, and CDK9 broadly in the 20–100 nM range .
| Evidence Dimension | Therapeutic Index (Preclinical Murine Model) |
|---|---|
| Target Compound Data | >10-fold improvement over flavopiridol |
| Comparator Or Baseline | Flavopiridol (Alvocidib) - baseline value |
| Quantified Difference | At least one order of magnitude (10×) greater |
| Conditions | Comparative efficacy and safety evaluation in mouse xenograft models |
Why This Matters
A >10× improvement in therapeutic index directly translates to a wider safety margin and enables dosing regimens that achieve antitumor efficacy with reduced dose-limiting toxicity, critical for selecting a tool compound for in vivo studies.
- [1] Woyach JA, Johnson AJ. Emerging drug profile: cyclin-dependent kinase inhibitors. Leuk Lymphoma. 2014;55(4):763-772. (Referenced via Scilit summary). View Source
- [2] Parry D, et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2010;9(8):2344-2353. View Source
